N'-[(Z)-(2-Chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
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Overview
Description
N’-[(Z)-(2-Chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C24H20ClN5OS It is characterized by the presence of a chlorophenyl group, a triazole ring, and a sulfanylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-Chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-Chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N’-[(Z)-(2-Chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-Chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-Chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- N’-[(Z)-(2-Bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Uniqueness
N’-[(Z)-(2-Chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the triazole ring makes it particularly interesting for medicinal chemistry applications, as these moieties are often associated with biological activity.
Properties
Molecular Formula |
C24H20ClN5OS |
---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
N-[(Z)-(2-chlorophenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20ClN5OS/c1-17-11-13-18(14-12-17)23-28-29-24(30(23)20-8-3-2-4-9-20)32-16-22(31)27-26-15-19-7-5-6-10-21(19)25/h2-15H,16H2,1H3,(H,27,31)/b26-15- |
InChI Key |
ONJLEVGWBWLYCF-YSMPRRRNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C\C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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